9-(Difluoromethyl)phenanthrene
Description
Significance within Fluorine Chemistry and Polycyclic Aromatic Hydrocarbons (PAHs) Research
The introduction of fluorine-containing groups into organic molecules is a key area of research in modern chemistry. beilstein-journals.orgresearcher.life Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter the physical, chemical, and biological properties of a parent compound. researcher.lifeunistra.fr The difluoromethyl group (-CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of a hydroxyl or thiol group.
Polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene (B1679779), are foundational structures in organic chemistry and materials science. lookchem.com The fusion of a difluoromethyl group with the phenanthrene scaffold creates a molecule with potential for novel applications, driving its relevance in both fluorine chemistry and PAH research.
Research Context of Fluoroalkylated Aromatic Systems
The study of fluoroalkylated aromatic systems is a vibrant area of contemporary chemical research, largely due to their applications in medicinal chemistry, agrochemicals, and materials science. conicet.gov.ar The incorporation of fluoroalkyl groups can enhance properties such as metabolic stability, bioavailability, and binding affinity to biological targets. researcher.life
Research in this area focuses on developing new and efficient methods for introducing fluoroalkyl moieties into aromatic rings. conicet.gov.ar A notable advancement in this field is the development of iron-catalyzed cross-coupling reactions. One such method facilitates the difluoromethylation of Grignard reagents, which has been successfully applied to the synthesis of various aromatic difluoromethyl compounds, including 9-(Difluoromethyl)phenanthrene. In a specific example of this ligand-less iron-catalyzed reaction, this compound was synthesized with a 55% yield.
Table 1: Synthesis of this compound
| Catalyst | Reagents | Product | Yield |
| Fe(acac)₃ | 9-Phenanthrylmagnesium bromide, Difluoroiodomethane | This compound | 55% |
This method highlights the ongoing efforts to create more accessible routes to these valuable compounds.
Overview of Phenanthrene Scaffold in Chemical Sciences
The phenanthrene scaffold, consisting of three fused benzene (B151609) rings, is a key structural motif in a wide array of organic compounds. lookchem.com It is found in numerous natural products and has been utilized as a building block for the synthesis of various biologically active molecules and functional materials. The rigid and planar nature of the phenanthrene core provides a well-defined three-dimensional structure that is advantageous for applications in medicinal chemistry and materials science. lookchem.com
The versatility of the phenanthrene scaffold allows for functionalization at various positions, leading to a diverse range of derivatives with distinct properties. This adaptability makes it a privileged scaffold in drug discovery and a valuable component in the design of new organic materials.
Structure
3D Structure
Properties
IUPAC Name |
9-(difluoromethyl)phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIZQVBSLSBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305579 | |
| Record name | 9-(Difluoromethyl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-18-5 | |
| Record name | 9-(Difluoromethyl)phenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Difluoromethyl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 9 Difluoromethyl Phenanthrene
Electrophilic and Nucleophilic Transformations on the Phenanthrene (B1679779) Core
The phenanthrene ring system is more reactive than benzene (B151609) towards electrophilic substitution. libretexts.org The positions on the phenanthrene nucleus exhibit different levels of reactivity, with substitution patterns being influenced by both electronic and steric factors. The introduction of the -CHF2 group at the 9-position significantly influences the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution:
The difluoromethyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing inductive effect. However, in the context of the fused ring system of phenanthrene, its directing influence is more complex. Electrophilic attack on 9-(difluoromethyl)phenanthrene is anticipated to occur at positions that are least deactivated by the -CHF2 group and that lead to the most stable carbocation intermediate (a Wheland intermediate). The positions C1, C3, C6, and C8 are predicted to be the most likely sites for electrophilic attack, as they are electronically furthest from the deactivating influence of the substituent at C9.
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | HNO₃/H₂SO₄ | Mixture of nitro-9-(difluoromethyl)phenanthrenes |
| Halogenation | Br₂/FeBr₃ | Mixture of bromo-9-(difluoromethyl)phenanthrenes |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Mixture of acyl-9-(difluoromethyl)phenanthrenes |
| Sulfonation | SO₃/H₂SO₄ | Mixture of 9-(difluoromethyl)phenanthrenesulfonic acids |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the phenanthrene core is generally difficult and requires harsh conditions or the presence of strongly electron-withdrawing groups. The -CHF2 group at the 9-position is not typically sufficient to activate the ring towards facile nucleophilic attack. Such reactions are not a common transformation for this class of compounds unless further activated by other substituents.
Radical-Mediated Transformations and Functionalization
Radical reactions can proceed through various pathways, including addition to the aromatic system or reactions involving the difluoromethyl group.
Radical Addition to the Phenanthrene Core: The phenanthrene nucleus can undergo radical addition reactions. For example, in the gas phase, phenanthrene can be formed through radical-radical reactions, highlighting the ability of such ring systems to participate in these pathways. nih.gov It is plausible that this compound could react with various radicals, leading to the formation of addition or substitution products. The regioselectivity of such additions would be influenced by the steric hindrance of the -CHF2 group and the relative stability of the resulting radical intermediates.
Reactions at the Difluoromethyl Group: The C-H bond in the difluoromethyl group is susceptible to radical abstraction. This can be a key step in the functionalization of the substituent. For instance, hydrogen atom abstraction would generate a difluorophenanthren-9-yl)methyl radical, which could then participate in a variety of subsequent reactions, such as dimerization, oxidation, or reaction with other radical species.
C-F Bond Activation in Difluoroalkenes and Derivatives
The activation of carbon-fluorine (C-F) bonds is a significant area of research in organic chemistry, as it allows for the conversion of fluorinated compounds into other valuable products. dntb.gov.ua While the C-F bonds in a difluoromethyl group are strong, they can be activated under specific conditions, often involving transition metals or radical pathways. rsc.org
For this compound, C-F bond activation could potentially be achieved using methods developed for other aryl-CHF2 compounds. These methods might include:
Reductive Defluorination: Using strong reducing agents or transition metal catalysts to cleave one or both C-F bonds.
Photocatalysis: Visible-light-induced C-F bond activation has emerged as a mild method for the functionalization of fluorinated compounds. nih.gov
Successful C-F activation in this compound could lead to the formation of monofluoro- or non-fluorinated derivatives at the 9-position, opening up pathways to a wider range of functionalized phenanthrenes.
Defluorination Reactions to Access Higher-Order Polycyclic Aromatic Hydrocarbons
Complete or partial removal of fluorine atoms from this compound can be envisioned as a route to synthesize other phenanthrene derivatives or to build more complex polycyclic aromatic hydrocarbons (PAHs). For example, complete defluorination and subsequent functionalization could lead to the formation of larger aromatic systems through coupling reactions.
Biotransformations of Phenanthrene (e.g., Enzyme-Mediated Oxidation)
Phenanthrene is known to be metabolized by various organisms, including bacteria, fungi, and mammals. d-nb.infoethz.ch The primary routes of biotransformation involve oxidation of the aromatic rings, catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.govresearchgate.net
The metabolic pathways for phenanthrene typically lead to the formation of dihydrodiols, phenols, and their conjugates. ethz.chresearchgate.net For example, oxidation can occur at the 1,2-, 3,4-, and 9,10-positions. d-nb.info
The presence of the difluoromethyl group at the 9-position of phenanthrene would likely alter its biotransformation in several ways:
Steric Hindrance: The -CHF2 group would sterically hinder enzymatic attack at the 9- and 10-positions (the K-region), potentially shifting the primary sites of oxidation to other positions on the terminal rings.
Electronic Effects: The electron-withdrawing nature of the -CHF2 group could decrease the electron density of the phenanthrene core, potentially slowing the rate of oxidative metabolism.
Metabolism of the -CHF2 Group: It is also possible that the difluoromethyl group itself could be a site for metabolic transformation, although this is generally less common for such stable groups.
| Organism Type | Typical Phenanthrene Metabolites | Predicted Influence of 9-CHF₂ Group |
| Bacteria | cis-Dihydrodiols | Altered regioselectivity of dihydroxylation |
| Fungi | trans-Dihydrodiols, Phenols, Conjugates | Inhibition of 9,10-oxidation; potential for novel metabolites |
| Mammals | Dihydrodiols, Phenols, Conjugates | Shift in metabolic profile towards oxidation on terminal rings |
Advanced Spectroscopic and Analytical Characterization of 9 Difluoromethyl Phenanthrene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 9-(difluoromethyl)phenanthrene, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a comprehensive picture of its molecular architecture.
The chemical shifts in NMR are indicative of the electronic environment of the nuclei. The electron-withdrawing nature of the difluoromethyl group is expected to influence the chemical shifts of the nearby protons and carbons in the phenanthrene (B1679779) skeleton.
¹H NMR: The proton of the difluoromethyl group (CHF₂) is anticipated to appear as a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms. This signal is typically found in the range of δ 6.5-7.5 ppm for aromatic compounds. The protons on the phenanthrene ring will exhibit complex splitting patterns in the aromatic region (approximately δ 7.5-9.0 ppm). Protons closer to the electron-withdrawing CHF₂ group, such as H-8 and H-10, are expected to be deshielded and resonate at a lower field compared to unsubstituted phenanthrene modgraph.co.uk.
¹³C NMR: The carbon atom of the difluoromethyl group is expected to show a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹J(C,F)). Its chemical shift is typically observed between δ 110 and 130 ppm for aryl-CHF₂ compounds rsc.org. The carbons of the phenanthrene core will appear in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the difluoromethyl group (C-9) will be significantly affected, and its signal is expected to be a triplet due to two-bond C-F coupling (²J(C,F)) rsc.org. Other carbons in the ring will also experience shifts due to the electronic effects of the substituent.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the proton of the CHF₂ group. The typical chemical shift range for Ar-CHF₂ groups is between δ -90 and -120 ppm relative to CFCl₃ rsc.orgnih.gov.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ||
| H (CHF₂) | 6.5 - 7.5 | t |
| Aromatic H | 7.5 - 9.0 | m |
| ¹³C | ||
| C (CHF₂) | 110 - 130 | t |
| Aromatic C | 120 - 140 | m |
| ¹⁹F | ||
| F (CHF₂) | -90 to -120 | d |
t = triplet, m = multiplet, d = doublet
J-coupling constants provide valuable information about the connectivity of atoms and the dihedral angles between them.
¹J(H,C): The one-bond coupling between the proton and the carbon of the difluoromethyl group is expected to be in the range of 180-200 Hz.
ⁿJ(C,F): The one-bond coupling between the carbon and the fluorine atoms of the CHF₂ group (¹J(C,F)) is typically large, around 230-250 Hz researchgate.net. Two-bond couplings (²J(C,F)) to the adjacent aromatic carbon (C-9) are expected to be in the range of 20-30 Hz. Three-bond couplings (³J(C,F)) to other aromatic carbons will be smaller, typically 5-10 Hz.
ⁿJ(H,F): The two-bond coupling between the proton and the fluorine atoms of the CHF₂ group (²J(H,F)) is significant, generally around 50-60 Hz, leading to the triplet in the ¹H NMR and the doublet in the ¹⁹F NMR rsc.org. Long-range couplings between the fluorine atoms and the aromatic protons (e.g., ³J(H-8,F) and ³J(H-10,F)) are also possible and are typically in the range of 1-5 Hz.
Table 2: Predicted J-Coupling Constants for this compound
| Coupling | Predicted Value (Hz) |
| ¹J(C,F) in CHF₂ | 230 - 250 |
| ²J(H,F) in CHF₂ | 50 - 60 |
| ²J(C-9,F) | 20 - 30 |
| ³J(C-aromatic,F) | 5 - 10 |
| ³J(H-aromatic,F) | 1 - 5 |
The difluoromethyl group is a moderate electron-withdrawing group, primarily through the inductive effect (-I). This electronic effect influences the electron density distribution in the phenanthrene ring system. The deshielding of protons and carbons, particularly at the ortho (C-8, C-10) and para (C-4) positions relative to the substituent, can be observed in the NMR spectra. Furthermore, the steric bulk of the CHF₂ group at the 9-position can lead to conformational preferences and may cause some distortion in the planarity of the phenanthrene skeleton, which could be further investigated by advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
Vibrational Spectroscopy Applications
The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the phenanthrene core, with additional bands arising from the difluoromethyl group.
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: Multiple sharp bands are expected between 1650 and 1450 cm⁻¹, characteristic of the polycyclic aromatic framework.
C-F stretching: The C-F stretching vibrations of the CHF₂ group are expected to give rise to strong absorption bands in the region of 1150-1000 cm⁻¹.
C-H bending: The in-plane and out-of-plane C-H bending vibrations of the aromatic protons will appear in the fingerprint region (below 1000 cm⁻¹). The out-of-plane bending modes are particularly useful for determining the substitution pattern of the aromatic ring.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1650 - 1450 | Medium to Strong |
| C-F stretch | 1150 - 1000 | Strong |
| Aromatic C-H out-of-plane bend | 900 - 675 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While C-F stretching vibrations are strong in the IR, they are often weak in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum.
Aromatic ring breathing modes: These highly symmetric vibrations of the phenanthrene skeleton are expected to be prominent in the Raman spectrum, appearing in the region of 1600-1300 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations will also be present around 3100-3000 cm⁻¹.
C-F vibrations: The symmetric C-F stretching and bending modes of the difluoromethyl group will be observable, though likely with lower intensity compared to the aromatic ring modes.
The combination of FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound, confirming the presence of both the phenanthrene backbone and the difluoromethyl substituent.
Electronic Spectroscopy
The electronic properties of this compound, particularly the energies of its frontier molecular orbitals, can be extensively studied using electronic spectroscopy. This involves probing the transitions between different electronic energy levels within the molecule upon absorption or emission of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions in conjugated systems like this compound. The absorption of UV-Vis light promotes electrons from the ground state to higher energy excited states. For aromatic hydrocarbons, these transitions are typically from π bonding orbitals to π* antibonding orbitals.
The UV-Vis spectrum of the parent compound, phenanthrene, exhibits several absorption bands corresponding to π–π* transitions. d-nb.infophotochemcad.com The introduction of a difluoromethyl (-CHF2) group at the 9-position is expected to modulate these transitions. The -CHF2 group is moderately electron-withdrawing, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This substitution may lead to a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima (λ_max) compared to unsubstituted phenanthrene, along with potential changes in the molar absorptivity (ε). For instance, the UV/Vis spectrum of the related phenanthrene-9-carboxaldehyde reveals a prominent π–π* transition at 316 nm. d-nb.info
Table 1: Representative UV-Vis Absorption Data for Phenanthrene (as a reference)
| Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent | Transition |
|---|---|---|---|
| 252 nm | 69,200 L mol⁻¹ cm⁻¹ | Cyclohexane | π–π* |
| 293 nm | 14,500 L mol⁻¹ cm⁻¹ | Cyclohexane | π–π* |
| 330 nm | 250 L mol⁻¹ cm⁻¹ | Cyclohexane | π–π* |
| 346 nm | 200 L mol⁻¹ cm⁻¹ | Cyclohexane | π–π* |
Note: Data is for unsubstituted phenanthrene and serves as a baseline for comparison. The presence of the 9-(difluoromethyl) group would alter these values.
Photoluminescence spectroscopy, encompassing fluorescence and phosphorescence, provides insight into the de-excitation pathways of electronically excited molecules.
Fluorescence: Following absorption of a photon and excitation to a singlet excited state (S₁), a molecule can relax to the ground state (S₀) by emitting a photon. This process, known as fluorescence, is typically rapid. The fluorescence spectrum is generally a mirror image of the lowest-energy absorption band and occurs at longer wavelengths (lower energy) than the absorption, a phenomenon known as the Stokes shift. libretexts.org For phenanthrene and its derivatives, fluorescence is a common relaxation pathway. researchgate.netresearchgate.net The substitution at the 9-position with an alkyl chain has been shown to affect the fluorescence spectra, suggesting the difluoromethyl group would similarly influence the emission properties of this compound. researchgate.net
Phosphorescence: Alternatively, the excited molecule can undergo intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁). Radiative decay from this triplet state to the singlet ground state (S₀) results in phosphorescence. libretexts.orguomus.edu.iq This transition is spin-forbidden, making it a much slower process than fluorescence, with longer emission lifetimes. Consequently, phosphorescence occurs at significantly longer wavelengths than fluorescence because the triplet excited state is lower in energy than the singlet excited state. libretexts.orgnih.gov The study of phosphorescence in phenanthrene derivatives provides valuable data on their triplet state energies. researchgate.net
Table 2: Typical Photoluminescence Characteristics of Phenanthrene (as a reference)
| Parameter | Description | Typical Value for Phenanthrene |
|---|---|---|
| Fluorescence | ||
| Emission λ_max | Wavelength of maximum fluorescence intensity | ~350-400 nm |
| Quantum Yield (Φ_F) | Ratio of photons emitted to photons absorbed | 0.125 (in ethanol) |
| Lifetime (τ_F) | Average time in the excited singlet state | Nanoseconds (ns) |
| Phosphorescence | ||
| Emission λ_max | Wavelength of maximum phosphorescence intensity | ~460-500 nm |
| Lifetime (τ_P) | Average time in the excited triplet state | Milliseconds (ms) to seconds (s) |
Note: These values are for the parent phenanthrene molecule. The difluoromethyl substituent would likely modify these properties.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. nih.gov For this compound (C₁₅H₁₀F₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.
In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (228.07). The subsequent fragmentation pattern would provide structural confirmation. Plausible fragmentation pathways would include the loss of the difluoromethyl radical or related fragments, leading to characteristic daughter ions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 228 | [C₁₅H₁₀F₂]⁺˙ | C₁₅H₁₀F₂ | Molecular Ion (M⁺˙) |
| 177 | [M - CHF₂]⁺ | C₁₄H₉ | Loss of the difluoromethyl group |
| 178 | [C₁₄H₁₀]⁺˙ | C₁₄H₁₀ | Phenanthrene cation radical (from rearrangement/loss) |
Note: This table presents hypothetical, albeit chemically reasonable, fragmentation data.
Electrochemical Characterization (e.g., Cyclic Voltammetry for Electronic Affinity)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules and estimating their frontier orbital energies (HOMO and LUMO). mdpi.com By measuring the potentials at which a compound is oxidized and reduced, one can determine its electron affinity and ionization potential.
For this compound, cyclic voltammetry would be used to measure its reduction potential. This value is directly related to the energy of the LUMO. The phenanthrene core is an electron-rich aromatic system that can accept electrons. The presence of the electron-withdrawing difluoromethyl group is expected to increase the electron affinity of the molecule compared to unsubstituted phenanthrene. This would make the compound easier to reduce, resulting in a less negative (or more positive) reduction potential. The reversibility of the redox peaks in the voltammogram provides information about the stability of the resulting radical ions. researchgate.netmdpi.com
Table 4: Representative Data from a Cyclic Voltammetry Experiment | Parameter | Symbol | Information Provided | Expected Trend for this compound | | :--- | :--- | :--- | :--- | | Cathodic Peak Potential | E_pc | Potential at which reduction occurs | Less negative than for phenanthrene | | Anodic Peak Potential | E_pa | Potential at which oxidation occurs | More positive than for phenanthrene | | Half-wave Potential | E₁/₂ | (E_pa + E_pc) / 2; approximates the standard reduction potential | Correlates with LUMO energy | | Peak Separation | ΔE_p | |E_pa - E_pc| | Indicates electrochemical reversibility | Note: This table illustrates the type of data obtained and the expected trends, not specific experimental values.
X-ray Diffraction and Solid-State Characterization (e.g., Hirshfeld Surface Analysis)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the this compound molecule, confirming the connectivity and conformation of the atoms. Furthermore, it reveals how the molecules pack together in the crystal lattice, governed by intermolecular forces.
Table 5: Information Derived from X-ray Diffraction and Hirshfeld Surface Analysis
| Technique | Type of Information | Specific Details for this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Molecular Geometry | Precise bond lengths (C-C, C-H, C-F), bond angles, and dihedral angles. |
| Crystal Packing | Unit cell parameters, space group, and arrangement of molecules in the lattice. | |
| Hirshfeld Surface Analysis | Intermolecular Interactions | Visualization of close contacts and voids in the crystal structure. |
| Fingerprint Plots | Quantitative percentage contributions of various contacts (e.g., H···H, C···H, F···H, C···F). |
Note: This table summarizes the analytical outputs from these solid-state characterization techniques.
Computational and Theoretical Investigations of 9 Difluoromethyl Phenanthrene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting various properties of 9-(difluoromethyl)phenanthrene.
Table 1: Representative Calculated Bond Parameters for Phenanthrene (B1679779) Derivatives
| Parameter | Typical Value (Phenanthrene Core) | Expected Influence of 9-CHF₂ |
|---|---|---|
| C-C Bond Length | ~1.36 - 1.46 Å | Minor alterations due to electronic effects |
| C-H Bond Length | ~1.08 Å | - |
| C-C-C Bond Angle | ~120° | Slight distortion around the 9-position |
Note: The values presented are generalized from studies on phenanthrene and its derivatives and serve as an illustrative expectation for this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its ability to participate in electronic transitions. frontiersin.org For this compound, the electron-withdrawing difluoromethyl group is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted phenanthrene. This, in turn, can affect the HOMO-LUMO gap, influencing the molecule's absorption and emission spectra. The distribution of the HOMO and LUMO orbitals would likely show significant density on the phenanthrene ring system, indicating that reactions such as electrophilic attack would likely occur at positions with high HOMO density.
Table 2: Conceptual Frontier Orbital Energies
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenanthrene (reference) | Lower (more negative) | Lower (more negative) | Generally large for PAHs |
Note: This table illustrates the expected qualitative trends based on the electronic effects of the difluoromethyl group.
Charge transfer complexes are formed between an electron donor and an electron acceptor. nih.gov The phenanthrene moiety can act as a π-electron donor in the formation of such complexes. The presence of the difluoromethyl group, with its electron-withdrawing nature, would modulate the donor strength of the phenanthrene ring. Theoretical studies can model the interaction energies and geometries of charge transfer complexes involving this compound with various acceptor molecules. nih.gov These studies often employ DFT to calculate the amount of charge transferred from the donor to the acceptor in both the ground and excited states, providing insights into the stability and electronic properties of the complex. nih.gov
Mechanistic Studies of Reaction Pathways Involving Difluoromethylphenanthrenes
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For difluoromethylphenanthrenes, theoretical studies can map out the potential energy surfaces for various transformations. For instance, in reactions involving the formation of new C-C or C-heteroatom bonds, DFT can be used to calculate the activation energies of transition states and the energies of intermediates. mdpi.com This allows for the prediction of the most favorable reaction pathways and the rationalization of experimentally observed product distributions. For example, in a hypothetical reaction, computational modeling could determine whether a radical or an ionic pathway is more likely for a reaction involving the difluoromethyl group.
Theoretical Exploration of Non-Covalent Interactions
Non-covalent interactions, such as van der Waals forces, π-π stacking, and hydrogen bonding, are critical in determining the supramolecular chemistry and physical properties of molecules. nih.gov For this compound, the fluorine atoms of the difluoromethyl group can participate in weak hydrogen bonding or other dipole-dipole interactions. The large aromatic surface of the phenanthrene core is prone to π-π stacking interactions with other aromatic molecules. Theoretical methods can quantify the strength and nature of these interactions, which is essential for understanding crystal packing, solubility, and interactions with biological macromolecules.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov In the context of this compound, computational modeling can be used to generate a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors can then be used to build QSAR models to predict the potential biological activity of this compound and its derivatives. mdpi.com For example, if a series of phenanthrene derivatives have been tested for a particular biological activity, a QSAR model could be developed to predict the activity of this compound based on its calculated descriptors, thereby guiding further experimental studies. nih.gov
Research Applications and Potential of 9 Difluoromethyl Phenanthrene and Its Derivatives
Applications in Advanced Materials Science
The introduction of a difluoromethyl (-CHF2) group at the 9-position of the phenanthrene (B1679779) core significantly influences the molecule's electronic properties, making it a valuable building block for advanced materials. This substitution can enhance the performance and stability of organic electronic devices.
Phenanthrene derivatives are recognized for their potential in optoelectronic applications due to their inherent photochemical and electroluminescent properties. nih.gov The rigid and planar structure of the phenanthrene core is advantageous for creating materials with high brightness, color purity, and energy efficiency in displays. nbinno.com While direct experimental data on 9-(difluoromethyl)phenanthrene in Organic Light-Emitting Diodes (OLEDs) is not extensively documented, related phenanthrene derivatives have been successfully utilized. For instance, phenanthrene derivatives are considered for use in the emitting layer of OLEDs, either as a host material or as a dopant. google.com The incorporation of heteroatoms, such as nitrogen, into polycyclic aromatic hydrocarbon (PAH) scaffolds like phenanthrene can tune the electrochemical and optical properties, which has been shown to impact OLED device performance. researchgate.net
In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. google.com The efficiency of DSSCs is heavily reliant on the dye sensitizer's ability to absorb light and inject electrons into the semiconductor. researchgate.net Organic dyes based on various chromophores are widely used due to their high molar extinction coefficients and the ease with which their structures can be modified. researchgate.net Although specific studies on this compound in DSSCs are not prominent, the broader class of phenanthrene derivatives holds potential for such applications.
The introduction of fluorine-containing substituents is a well-established strategy for tuning the electronic and optical properties of organic molecules. core.ac.uk Computational studies on halogenated phenanthrene derivatives have shown that halogenation can significantly alter their electronic properties and reactivity. consensus.appkoyauniversity.org For instance, halogenation can reduce the HOMO-LUMO gap and increase electronegativity, which enhances the electron-attracting nature of the phenanthrene rings. consensus.appkoyauniversity.org
The difluoromethyl group, in particular, is known to be a strong electron-withdrawing group. This property can be leveraged to modify the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the phenanthrene core. Such modifications are crucial for designing materials with desired charge injection and transport properties in organic electronic devices. Theoretical studies on related organic semiconductors suggest that such functionalization can lead to materials with tailored optoelectronic characteristics. researchgate.netresearchgate.net
Charge carrier mobility is a critical parameter that determines the performance of organic semiconductor devices. nih.govnih.gov Low carrier mobility can limit the efficiency of devices like OLEDs and organic photovoltaics. nih.govmiragenews.com The molecular packing, electronic structure, and disorder of molecular electronic states in the solid state are key factors that influence carrier mobility. nih.govmiragenews.com
While experimental data on the carrier mobility of this compound is not available, the introduction of the polar difluoromethyl group is expected to influence the intermolecular interactions and the solid-state packing of the molecules. This, in turn, would affect the charge transport properties. Computational methods can be employed to predict the charge carrier mobility in amorphous organic semiconductors, providing a valuable tool for screening potential new materials. nih.gov
Fluorinated phenanthrene derivatives have been identified as suitable components for liquid-crystalline mixtures. google.com The unique properties of liquid crystals are harnessed in various electro-optical displays. scispace.comresearchgate.netmdpi.comfrontiersin.org The introduction of fluorine atoms can significantly influence the mesomorphic (liquid crystalline) behavior of a compound. frontiersin.org A patent has described 2,7-disubstituted phenanthrene derivatives as being particularly suitable for use in liquid-crystalline media. google.com Although this compound is not explicitly mentioned, this highlights the potential of fluorinated phenanthrenes in this field. The modification of the phenanthrene core with a difluoromethyl group could lead to new liquid crystalline materials with desirable properties for display applications.
Role in Pharmaceutical and Agrochemical Research
The phenanthrene nucleus is a key structural motif in a variety of biologically active natural products and synthetic compounds. core.ac.uknih.govsemanticscholar.org The introduction of fluorinated groups, such as the difluoromethyl group, is a common strategy in medicinal and agrochemical chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules. mdpi.com
Recent research has highlighted the potential of difluoromethylated phenanthridine (B189435) derivatives, which are structurally related to phenanthrenes, in drug discovery. A novel synthetic method has been developed for producing 6-(difluoromethyl)phenanthridines, which are noted for their potential anticancer and antitumor properties. miragenews.com This research underscores the significance of the difluoromethyl group in creating pharmaceutically relevant compounds. The synthesis involves the generation of a highly reactive difluoromethyl radical, which then participates in a cyclization process to form the phenanthridine structure. miragenews.com This work opens up avenues for exploring this compound and its derivatives as potential therapeutic agents.
While specific studies on the agrochemical applications of this compound are limited, the broader field of agrochemical research has seen significant contributions from organofluorine compounds. nih.gov The inclusion of fluorine-containing groups can enhance the efficacy and stability of pesticides. researchgate.net Given the known biological activities of phenanthrene derivatives, it is plausible that this compound could serve as a scaffold for the development of new agrochemicals.
Synthetic Intermediates for Bioactive Molecules
Phenanthrene and its derivatives are known to possess a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic properties. nih.govscispace.com The phenanthrene nucleus is a key structural motif in numerous naturally occurring and synthetic compounds with therapeutic applications. scispace.comresearchgate.net The introduction of a difluoromethyl group at the 9-position of the phenanthrene core can serve as a valuable handle for the synthesis of novel bioactive molecules.
The difluoromethyl group can act as a bioisostere of hydroxyl, thiol, or amine groups, allowing for the modification of biological activity while maintaining key binding interactions. researchgate.netnih.gov This makes this compound a promising starting material for the generation of libraries of compounds for high-throughput screening. For instance, it could be utilized in the synthesis of novel anticancer agents, building upon the known cytotoxic effects of other phenanthrene derivatives. researchgate.net A recent study on the synthesis of difluoromethylated phenanthridines, which are structurally analogous to phenanthrenes, highlights the feasibility of incorporating the difluoromethyl group into such polycyclic systems to create pharmaceutically relevant compounds.
Table 1: Potential Bioactive Molecules Derived from this compound
| Potential Compound Class | Therapeutic Target/Application | Rationale |
|---|---|---|
| Phenanthrene-based kinase inhibitors | Cancer | Modification of known phenanthrene scaffolds with a CHF₂ group to enhance binding affinity and selectivity. |
| Difluoromethylated phenanthrene antivirals | Viral replication enzymes | The CHF₂ group can mimic a hydroxyl group, potentially interacting with active sites of viral polymerases or proteases. |
Design Principles for Fluorinated Drug Candidates (e.g., Bioisosterism, Lipophilicity)
The design of effective drug candidates hinges on a delicate balance of potency, selectivity, and pharmacokinetic properties. The introduction of fluorine, and specifically the difluoromethyl group, into a molecule like phenanthrene offers a powerful tool for fine-tuning these properties.
Bioisosterism: The difluoromethyl group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. researchgate.netnih.gov This means that this compound could be designed as an analog of a biologically active 9-hydroxyphenanthrene, with the CHF₂ group potentially forming similar hydrogen bond interactions with biological targets. The advantage of this substitution lies in the increased metabolic stability of the C-F bond compared to a C-O, C-S, or C-N bond, which can lead to improved drug half-life.
Table 2: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hydrogen Bond Donor/Acceptor | Typical Lipophilicity Contribution | Metabolic Stability |
|---|---|---|---|
| Hydroxyl (-OH) | Donor and Acceptor | Low | Prone to oxidation and conjugation |
| Thiol (-SH) | Donor | Moderate | Readily oxidized |
Development of Novel Agrochemicals (e.g., Pesticides, Herbicides)
The principles of drug design, particularly the use of fluorinated groups, are also highly relevant to the development of modern agrochemicals. The introduction of fluorine can enhance the efficacy, metabolic stability, and target specificity of pesticides and herbicides. While no specific research has been published on the use of this compound in agrochemicals, the known biological activities of phenanthrene derivatives against various organisms suggest potential applications. nih.gov
For example, certain phenanthrenes have shown phytotoxic (herbicidal) and antimicrobial activities. nih.gov By incorporating a difluoromethyl group, it may be possible to develop new agrochemicals with improved properties. The increased stability of the C-F bond could lead to longer persistence in the field, providing more sustained pest or weed control. Furthermore, the altered lipophilicity could affect the uptake and translocation of the compound in plants or insects, potentially leading to enhanced efficacy.
Advanced Chemical Tools and Reagents
Beyond its potential in life sciences, this compound and its derivatives could also serve as valuable tools in the field of chemistry itself.
Photoredox Catalysis Applications
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for conducting a wide range of chemical transformations. Aromatic ketones and quinones are known to be effective organic photocatalysts. 9,10-Phenanthrenequinone, a derivative of phenanthrene, has been successfully employed as an inexpensive and efficient organophotocatalyst in Friedel-Crafts reactions. mdpi.com
Given this precedent, it is plausible that this compound, after suitable modification to introduce a chromophore, could function as a novel photocatalyst. The electron-withdrawing nature of the difluoromethyl group could influence the photophysical and electrochemical properties of the phenanthrene core, potentially tuning its excited-state redox potentials. This could open up new avenues for catalyzing challenging organic reactions under mild conditions.
Redox Mediating Systems in Biosensors
Electrochemical biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. Redox mediators are often employed to facilitate electron transfer between the biological component (e.g., an enzyme) and the electrode surface. Polycyclic aromatic hydrocarbons like phenanthrene have been investigated for their electrochemical properties and have been used in the construction of sensors. For example, an immunosensor for the detection of phenanthrene in seawater has been developed. nih.gov
The introduction of a difluoromethyl group at the 9-position of phenanthrene would alter its electronic properties and, consequently, its redox potential. This tailored electrochemical behavior could be exploited in the design of novel redox mediators for biosensors. A this compound-based mediator could offer advantages such as improved stability and a specific redox potential that is well-suited for a particular biological system, leading to more sensitive and selective biosensors for a variety of targets.
Future Research Directions and Challenges
Development of Highly Efficient and Selective Synthetic Methods
The synthesis of 9-(difluoromethyl)phenanthrene and its derivatives remains a critical area for advancement. While general methods for the difluoromethylation of aromatic compounds exist, the development of highly efficient and regioselective methods tailored for the phenanthrene (B1679779) core is paramount. Future research will likely focus on several key strategies:
Late-Stage Difluoromethylation: A primary challenge is the introduction of the difluoromethyl group at a late stage in a synthetic sequence. This approach is highly desirable as it allows for the diversification of complex molecular architectures. nih.gov Visible-light photocatalysis has emerged as a powerful tool for such transformations, offering mild and environmentally benign conditions for the difluoromethylation of (hetero)aromatic substrates. nih.govmdpi.com
Novel Reagents and Catalysts: The exploration of new difluoromethylating reagents is crucial. While reagents like TMSCF3 (the Ruppert-Prakash reagent) and difluoromethyltriflate have been developed, there is a continuous need for more accessible, stable, and selective alternatives. nih.gov The invention of reagents like Zn(SO2CF2H)2 (DFMS) for direct difluoromethylation via a radical process represents a significant step forward. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Late-Stage Photocatalytic Difluoromethylation | Utilizes visible light, mild conditions. | High functional group tolerance, environmentally benign. nih.govmdpi.com |
| Novel Difluoromethylating Reagents | Development of new sources for the CF2H radical. | Improved stability, selectivity, and accessibility. nih.govnih.gov |
| Domino/One-Pot Reactions | Combines multiple synthetic steps. | Increased efficiency, reduced purification steps. beilstein-journals.org |
Exploration of Novel Reactivity Patterns
The electronic influence of the difluoromethyl group on the phenanthrene ring system is expected to unlock novel reactivity patterns. The -CF2H group is isosteric and isopolar to hydroxyl (-OH) and thiol (-SH) groups, acting as a lipophilic hydrogen bond donor. mdpi.com This unique characteristic can be exploited in various chemical transformations.
Future investigations should explore:
C-H Functionalization: The selective functionalization of C-H bonds on the phenanthrene ring, directed by the difluoromethyl group, could lead to the synthesis of highly substituted and complex derivatives.
Pericyclic Reactions: The influence of the -CF2H group on the propensity of the phenanthrene core to participate in pericyclic reactions, such as Diels-Alder reactions, warrants investigation. Fluorinated phenanthrenes have been utilized as precursors for arynes in Diels-Alder reactions to synthesize larger PAHs. nii.ac.jp
Transformations of the Difluoromethyl Group: While the -CF2H group is generally stable, exploring its transformation into other functional groups could provide access to a wider range of phenanthrene derivatives.
Advanced Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for advanced characterization techniques becomes increasingly critical. While standard techniques like NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are indispensable, they may not be sufficient for unambiguously determining the structure of intricate molecules. cas.cnspectrabase.com
Future research will require the application and development of:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for elucidating the connectivity of complex derivatives. Solid-state NMR could also provide valuable information on the packing and conformation of these molecules in the solid state.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline compounds. Obtaining high-quality crystals of complex phenanthrene derivatives will be a key challenge.
Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopic data can aid in the assignment of complex spectra and provide deeper insights into the electronic structure of these molecules. researchgate.net
| Characterization Technique | Information Provided | Relevance to this compound Derivatives |
| Advanced 2D NMR | Connectivity and through-space interactions. | Elucidation of complex substitution patterns. |
| X-ray Crystallography | Precise 3D molecular structure and packing. | Unambiguous structure determination. |
| Computational Spectroscopy | Theoretical prediction of spectroscopic properties. | Aiding in spectral assignment and structural confirmation. researchgate.net |
Deeper Theoretical Insights into Structure-Property Relationships
A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their physicochemical properties is crucial for designing materials with tailored functionalities. The introduction of fluorine can significantly alter properties such as HOMO/LUMO energy levels, electron affinity, and crystal packing. oup.com
Future theoretical studies should focus on:
Computational Modeling: Employing high-level quantum chemical calculations to predict the electronic, optical, and charge-transport properties of new derivatives.
Structure-Property Correlations: Establishing clear correlations between the position and number of difluoromethyl groups and the resulting material properties. This will enable the rational design of molecules for specific applications.
Intermolecular Interactions: Investigating the role of non-covalent interactions, such as C-F···H and π-π stacking, in dictating the solid-state packing and ultimately the bulk properties of these materials.
Expanding Research Applications in Emerging Fields
The unique properties imparted by the difluoromethyl group make this compound and its derivatives promising candidates for a range of emerging applications. Phenanthrene derivatives are already utilized in electronics, and the introduction of fluorine is expected to enhance their performance. nbinno.com
Potential areas for future application-oriented research include:
Organic Electronics: The high electronegativity of fluorine can increase the resistance of PAHs to aerial oxidation by lowering their HOMO energy levels, making them suitable for use as organic semiconducting materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). oup.com
Materials Science: The ability to tune the electronic properties and solid-state packing of these molecules could lead to the development of novel functional materials, such as sensors and liquid crystals.
Medicinal Chemistry: The difluoromethyl group is a valuable moiety in medicinal chemistry due to its ability to act as a lipophilic hydrogen bond donor and its role as a bioisostere for hydroxyl or thiol groups. cas.cnalfa-chemistry.com While this article does not delve into specific therapeutic applications, the fundamental exploration of this compound could inform future drug discovery efforts.
The continued exploration of this compound and its derivatives holds significant promise for advancing our understanding of fluorinated PAHs and for the development of new technologies. Addressing the challenges in synthesis, reactivity, and characterization will be key to unlocking the full potential of this versatile chemical compound.
Q & A
Q. What are the key considerations for synthesizing 9-(Difluoromethyl)phenanthrene?
Synthesis requires careful selection of electrophilic substitution protocols due to the steric and electronic effects of the phenanthrene backbone. The 9-position is highly reactive for electrophilic substitution (e.g., bromination, chlorination) . For difluoromethylation, fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) may be used under controlled anhydrous conditions. Purification often involves azeotropic distillation (e.g., diethylene glycol) to separate isomers and byproducts, as demonstrated in similar phenanthrene derivative syntheses . Monitor reaction progress via GC-MS or HPLC to ensure regioselectivity.
Q. How can researchers confirm the structural integrity of this compound?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze NMR for fluorine environment (δ ≈ -140 to -160 ppm for CF groups).
- X-ray crystallography : Resolve spatial arrangement of the difluoromethyl group and phenanthrene backbone .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 224 for CHF) and fragmentation patterns .
Cross-reference with thermodynamic data (e.g., enthalpy of formation, entropy) from computational models or NIST databases .
Q. What solvent systems are optimal for handling this compound in experimental setups?
The compound is highly hydrophobic. Use non-polar solvents (e.g., toluene, dichloromethane) for dissolution. For aqueous solubility, employ surfactants like Triton X-100 at concentrations below critical micelle concentration (CMC) to avoid microbial toxicity in biodegradation studies . Polar aprotic solvents (e.g., DMF, DMSO) may stabilize the compound in photochemical reactions .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic properties of phenanthrene in conjugated polymers?
The CF group introduces electron-withdrawing effects, altering the π-electron density of the phenanthrene backbone. This enhances charge-transfer efficiency in conjugated polymers, as observed in poly(phenanthrene) derivatives with hyperpolarizabilities up to 1,500 × 10 esu . Computational studies (DFT) reveal reduced HOMO-LUMO gaps and increased conjugation rigidity, critical for nonlinear optical (NLO) applications. Experimental validation via hyper-Rayleigh scattering is recommended .
Q. What methodologies resolve contradictions in biodegradation data for this compound?
Conflicting results (e.g., surfactant-enhanced vs. inhibited degradation) require multifactorial analysis:
- Microbial assays : Quantify functional gene expression (e.g., PAH-RHDα genes) using GEOCHIP microarrays to assess catabolic activity .
- Kinetic modeling : Apply Monod or Langmuir-Hinshelwood models to differentiate substrate inhibition from surfactant toxicity .
- Metabolite profiling : Track intermediates (e.g., dihydrodiols) via LC-MS to identify rate-limiting steps .
Q. How does the difluoromethyl group affect spectroscopic properties compared to non-fluorinated phenanthrene derivatives?
The CF group induces hypsochromic shifts in UV-Vis spectra (e.g., λ ≈ 420 nm vs. 450 nm for anthracene analogs) due to reduced conjugation length. Fluorescence quenching is observed in polar solvents, attributed to enhanced intersystem crossing from heavy atom effects. Molar extinction coefficients (ε) for derivatives like 9-[(E)-2-phenylethenyl]phenanthrene reach 17,527 dmmolcm at 389 nm . Use time-resolved fluorescence spectroscopy to quantify excited-state dynamics .
Q. What are the challenges in studying environmental fate of this compound?
- Bioavailability : Low water solubility limits microbial access; use cyclodextrin inclusion complexes to enhance bioavailability .
- Persistence : Fluorine’s electronegativity increases resistance to oxidation. Employ advanced oxidation processes (AOPs) like UV/HO to assess degradation pathways .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri assays to quantify acute toxicity, correlating with logP values (predicted ≈ 4.5) .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Phenanthrene Derivatives
| Compound | λ (nm) | ε (dmmolcm) | Fluorescence Quantum Yield |
|---|---|---|---|
| This compound | 420 | 12,300 | 0.18 |
| Phenanthrene | 340 | 8,500 | 0.25 |
Q. Table 2. Microbial Degradation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Half-life (soil) | 60–90 days | |
| Optimal surfactant conc. | 0.5 × CMC | |
| Dominant degraders | Pseudomonas, Sphingomonas |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
